6-Methoxy-1-indanone

Descripción general

Descripción

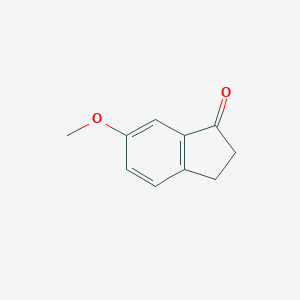

6-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2. It is a derivative of indanone, characterized by a methoxy group attached to the sixth position of the indanone ring. This compound is known for its applications in organic synthesis and its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methoxy-1-indanone can be synthesized through various methods. One common approach involves the cyclization of 2-methoxyphenylacetic acid using polyphosphoric acid as a cyclizing agent. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Another method involves the Friedel-Crafts acylation of 2-methoxybenzene with succinic anhydride, followed by cyclization using a Lewis acid such as aluminum chloride. This method also yields this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound with alkali metals in the presence of alcohols can yield 6-methoxyindan-1-ol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: this compound-2-carboxylic acid.

Reduction: 6-Methoxyindan-1-ol.

Substitution: Various substituted indanones depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antiviral and Antibacterial Properties

Research has indicated that 6-methoxy-1-indanone and its derivatives exhibit significant biological activity. They have been studied for their potential as antiviral and antibacterial agents . For instance, derivatives of 1-indanones have shown efficacy against various viral strains and bacteria, making them candidates for drug development aimed at treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies focusing on similar indanone derivatives found that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have demonstrated effectiveness against breast cancer and leukemia cell lines .

Neurological Applications

This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Research shows that certain derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing symptoms associated with Alzheimer's . A study demonstrated that synthesized compounds based on this framework exhibited promising inhibitory activities against AChE, with IC values in the nanomolar range .

Insecticides and Fungicides

The compound's structural features contribute to its potential use as an insecticide and fungicide . Research has highlighted the effectiveness of indanone derivatives in controlling pests and fungal pathogens, which can be crucial for agricultural productivity .

Table 2: Efficacy of Indanone Derivatives in Agriculture

| Application Type | Target Organism | Efficacy Level | Reference |

|---|---|---|---|

| Insecticide | Aphids | High | |

| Fungicide | Fusarium spp. | Moderate |

Synthesis of Functional Materials

In material science, this compound serves as a precursor in the synthesis of functional materials, including polymers and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in organic electronics .

Energetic Properties

Recent studies have also examined the energetic properties of methoxy-substituted indanones, including combustion characteristics which are essential for evaluating their use in energetic materials .

Table 3: Energetic Properties of Indanones

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1-indanone involves its interaction with various molecular targets. In biological systems, it may act on specific enzymes or receptors, modulating their activity. For instance, it has been studied for its potential to inhibit certain enzymes involved in neurological pathways, thereby exerting neuroprotective effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Methoxy-1-indanone

- 7-Methoxy-1-indanone

- 5,6-Dimethoxy-1-indanone

- 5-Hydroxy-1-indanone

Uniqueness

6-Methoxy-1-indanone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.

Actividad Biológica

6-Methoxy-1-indanone is a derivative of indanone, a bicyclic compound known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 162.19 g/mol. Its structure features a methoxy group at the 6-position of the indanone framework, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that indanone derivatives exhibit significant anticancer properties. For instance, studies have indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that derivatives of indanones, including this compound, showed promising results against several cancer cell lines, exhibiting IC50 values in the low micromolar range .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Indanones have been reported to possess activity against a range of bacteria and fungi.

- Research Findings : In vitro studies indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

3. Antiviral Properties

The antiviral potential of this compound is another area of interest. Some studies suggest that it may inhibit viral replication mechanisms.

- Evidence : Research has shown that indanone derivatives can interfere with viral RNA synthesis, suggesting a potential role in treating viral infections such as Hepatitis C .

4. Anti-inflammatory Effects

Indanones are known to exhibit anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Findings : Compounds similar to this compound have demonstrated effectiveness in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Common methods include:

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic properties of 6-Methoxy-1-indanone for identification and characterization?

- Physical Properties :

- Melting Point (mp): 105–109°C (ASM2668, 96% purity) ; 108–110°C (Kanto Reagents) .

- Boiling Point (bp): Not explicitly reported, but derivatives (e.g., 5-Chloro-1-indanone) have bp 124–125°C/3mm .

- Molecular Weight: 162.19 g/mol .

- Spectroscopic Data :

- ¹H NMR (for nitro derivative): δ 7.81 (s, H-4), 7.40 (s, H-7), 3.98 (s, OCH₃), 3.16 (t, H-3), 2.80 (m, H-2) .

- Methodological Note : Use differential scanning calorimetry (DSC) for precise mp determination, especially when purity varies (e.g., 96% vs. >98%) .

Q. What synthetic routes are available for preparing this compound?

- Cyclization Approach :

- React 2',3'-dichloro-4'-methoxyisobutyrophenone with H₂SO₄ to yield 6,7-dichloro-2-methyl-5-methoxy-1-indanone .

- Requires AlCl₃-catalyzed Friedel-Crafts acylation and bromination steps for precursor synthesis .

- Nitration of Indanone Derivatives :

- Nitrate this compound with HNO₃/H₂SO₄ to produce 5- or 7-nitro isomers (22% yield for 5-nitro derivative) .

Advanced Research Questions

Q. How can the reactivity of this compound be exploited for functionalization?

- Oxidation : Convert to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid using KMnO₄ or CrO₃ in acidic conditions .

- Reduction : Reduce the ketone to 6-Methoxy-2,3-dihydro-1H-indene-1-amine with LiAlH₄ in anhydrous ether .

- Substitution : Halogenate at the aromatic ring using Br₂ or Cl₂ under catalytic conditions .

- Advanced Tip : The nitrile derivative allows further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .

Q. How should researchers address contradictions in reported melting points (105–109°C vs. 108–110°C)?

- Purity Impact : Lower purity (96%) may depress mp due to impurities .

- Measurement Conditions : Use standardized DSC protocols and calibrate equipment to minimize variability .

- Recommendation : Report purity and analytical methods alongside mp data to ensure reproducibility .

Q. What analytical strategies are recommended for characterizing derivatives of this compound?

- Chromatography :

- TLC (EtOAc/hexanes = 1:2) for monitoring nitration reactions .

- HPLC for quantifying isomeric mixtures (e.g., oximes or nitro derivatives) .

- Spectroscopy :

- ¹³C NMR to confirm regioselectivity in substitution reactions.

- IR to track ketone reduction (disappearance of C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are necessary despite its classification as non-hazardous?

- Contradictory Evidence : While 5,6-Dimethoxy-1-indanone is labeled non-hazardous , structurally similar compounds (e.g., 1-(6-Methoxy-2-naphthyl)ethanol) show acute toxicity (H302, H312) .

- Precautionary Measures :

- Use fume hoods for reactions involving volatile intermediates.

- Avoid skin contact and inhalation by wearing PPE (gloves, lab coats) .

Propiedades

IUPAC Name |

6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDLLGKMWVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318971 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-25-1 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.